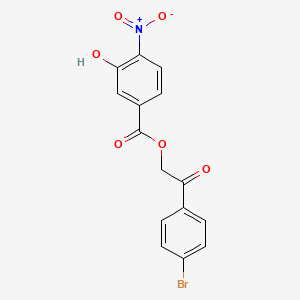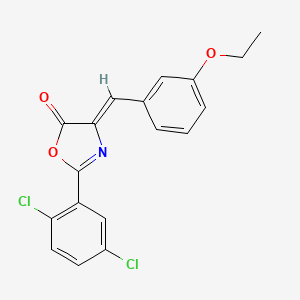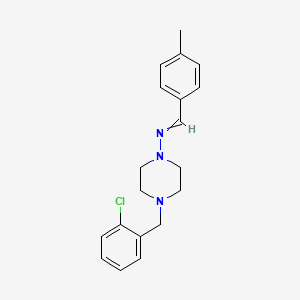![molecular formula C17H17N3OS B6084425 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6084425.png)
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(bicyclo[221]hept-5-en-2-ylmethyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid under specific conditions to form the desired carboxamide. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and bases like NaH. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can be further utilized in various applications, including the synthesis of more complex molecules.
Scientific Research Applications
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Industry: The compound is also investigated for its use in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and bicyclic amides, such as:
- N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-chloro-1,2,3-thiadiazole-5-carboxamide
Uniqueness
What sets N-(bicyclo[221]hept-5-en-2-ylmethyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide apart is its unique combination of a bicyclic structure with a thiadiazole ring, providing distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-phenylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-17(18-10-14-9-11-6-7-13(14)8-11)16-15(19-20-22-16)12-4-2-1-3-5-12/h1-7,11,13-14H,8-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNFDZYPJCNEPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CNC(=O)C3=C(N=NS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B6084351.png)

![N-methyl-1-(1-naphthylmethyl)-N-[(5-phenyl-3-isoxazolyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6084378.png)
![4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate](/img/structure/B6084395.png)
![2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-PYRIMIDINYL]HYDRAZONE](/img/structure/B6084411.png)
![1-[2-(allyloxy)phenyl]-N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6084418.png)

![3-[1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B6084428.png)
![4-({2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID](/img/structure/B6084434.png)
![2-(ethylsulfonyl)-1-(2-methoxyethyl)-5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-1H-imidazole](/img/structure/B6084437.png)
![2-[3-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6084445.png)
![1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE](/img/structure/B6084449.png)


